3-(二甲氧基甲基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

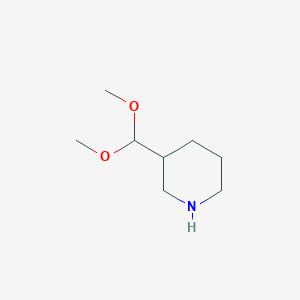

“3-(Dimethoxymethyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The conformational structures of piperidine in the neutral and cationic ground states have been explored .Chemical Reactions Analysis

Piperidines have been involved in various chemical reactions. They have been used in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . They have also been used in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .Physical and Chemical Properties Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are usually stored in a dark place, in an inert atmosphere, at 2-8C .科学研究应用

胃肠道疾病中的阿片剂拮抗作用

3-(二甲氧基甲基)哌啶衍生物因其在阿片剂拮抗作用中的作用而受到研究,特别是用于治疗胃肠道运动障碍。一种化合物 LY246736 对阿片剂受体显示出很高的亲和力,并选择性地分布到外周受体,使其成为胃肠道疾病临床研究的潜在候选药物 (Zimmerman 等人,1994)。

神经药理学效应

哌啶,包括 3-(二甲氧基甲基)哌啶,对睡眠和觉醒的影响已被探索。大鼠脑室内注射哌啶诱导脑电图激活并抑制不同步睡眠,表明其在调节脑功能中具有潜在作用 (尼克松和卡诺夫斯基,1977)。

抗惊厥和镇痛特性

研究调查了从 3-(二甲氧基甲基)哌啶衍生的新型杂合分子,以了解其抗惊厥和镇痛活性。这些化合物通过结合已知抗癫痫药物的化学片段,在临床前癫痫模型中显示出有希望的结果 (Kamiński 等人,2016)。

组胺 H3 受体拮抗作用

对 1-[4-(3-哌啶-1-基-丙氧基)-苯基]-哌啶 (JNJ-5207852) 的研究表明了其作为一种新型的非咪唑组胺 H3 受体拮抗剂的作用。该化合物显示出在不影响体重的情况下增加觉醒并减少 REM 睡眠的潜力,表明其在睡眠障碍中的适用性 (Barbier 等人,2004)。

合成方法

3-(吡咯烷-1-基)哌啶的合成,与 3-(二甲氧基甲基)哌啶有关,已得到探索。提出了一种新的合成方法,突出了其在药物化学中的重要性 (Smaliy 等人,2011)。

抗氧化和抗炎活性

衍生物 3,3-二甲基 2,6-二甲基哌啶 4-酮肟显示出显着的抗氧化和抗炎活性。这些特性在体外研究和使用角叉菜胶诱导的大鼠足爪水肿的模型中很明显,表明了潜在的治疗应用 (Tharini 和 Sangeetha,2015)。

作用机制

Target of Action

It is presumed that piperidine derivatives, which 3-(dimethoxymethyl)piperidine is a part of, interact with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .

Mode of Action

The exact mode of action of 3-(Dimethoxymethyl)piperidine is not fully elucidated. It is believed to interact with its targets, leading to changes in the target’s function. For instance, piperine, a piperidine derivative, has been shown to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Biochemical Pathways

Piperine, a piperidine derivative, has been shown to modulate signaling pathways associated with the tlr adaptor molecule toll/il-1r domain-containing adaptor inducing interferon (trif) and the tlr adaptor protein myd88 .

Pharmacokinetics

It is known that piperidine derivatives have a wide range of biological activities, suggesting they may have good bioavailability .

Result of Action

Several piperidine alkaloids isolated from natural herbs have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Action Environment

The action, efficacy, and stability of 3-(Dimethoxymethyl)piperidine can be influenced by various environmental factors. For instance, the synthesis of piperidine derivatives can be affected by factors such as temperature and reaction conditions .

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.

生化分析

Biochemical Properties

The biochemical properties of 3-(Dimethoxymethyl)piperidine are largely attributed to its interactions with various biomolecules. For instance, piperidine derivatives have been found to exhibit anticancer properties, acting as potential clinical agents against various types of cancers . These properties are believed to be due to the compound’s ability to interact with crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, and others .

Cellular Effects

3-(Dimethoxymethyl)piperidine has been found to have significant effects on various types of cells. For instance, piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . This suggests that 3-(Dimethoxymethyl)piperidine may have a significant impact on cellular function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(Dimethoxymethyl)piperidine involves its interaction with various biomolecules. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action of 3-(Dimethoxymethyl)piperidine remains to be fully elucidated.

Metabolic Pathways

It has been suggested that piperidine derivatives may play a role in the metabolism of drugs, potentially involving interactions with various enzymes or cofactors .

属性

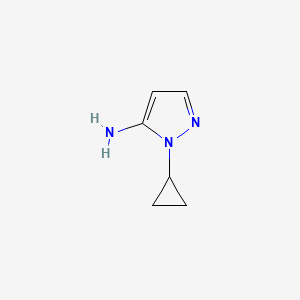

IUPAC Name |

3-(dimethoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)7-4-3-5-9-6-7/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMFNLFLWJFFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCNC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]thio}-1H-indole](/img/structure/B2958395.png)

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)